molecular formula C15H14N2O2 B5362957 N-{[(3-methylphenyl)amino]carbonyl}benzamide

N-{[(3-methylphenyl)amino]carbonyl}benzamide

Cat. No. B5362957
M. Wt: 254.28 g/mol
InChI Key: IZTZBSURBIEXHO-UHFFFAOYSA-N
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Description

N-{[(3-methylphenyl)amino]carbonyl}benzamide, also known as NMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMBC is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-{[(3-methylphenyl)amino]carbonyl}benzamide involves the inhibition of the enzyme acetylcholinesterase, which plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, this compound can increase the concentration of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(3-methylphenyl)amino]carbonyl}benzamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{[(3-methylphenyl)amino]carbonyl}benzamide. One area of research is the development of new therapeutic agents based on the structure of this compound. Another area of research is the study of the antibacterial and antifungal properties of this compound, which could lead to the development of new antibiotics. Finally, the role of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored.

Synthesis Methods

The synthesis of N-{[(3-methylphenyl)amino]carbonyl}benzamide has been achieved through various methods, including the reaction of 3-methyl aniline with phosgene followed by reaction with benzoyl chloride. Another method involves the reaction of 3-methyl aniline with benzoyl chloride followed by the reaction with phosgene. The yield of this compound using these methods ranges from 50-80%.

Scientific Research Applications

N-{[(3-methylphenyl)amino]carbonyl}benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potential as a therapeutic agent has been explored for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

N-[(3-methylphenyl)carbamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZBSURBIEXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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